molecular formula C20H21ClFN3O2 B4426922 N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-2-fluorobenzamide

N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-2-fluorobenzamide

Cat. No. B4426922
M. Wt: 389.8 g/mol
InChI Key: QZNLJTHBFXLCKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-2-fluorobenzamide is a chemical compound that belongs to the family of benzamide derivatives. It is commonly referred to as L-745,870, and it has been extensively studied for its potential applications in scientific research.

Mechanism of Action

N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-2-fluorobenzamide selectively binds to the dopamine D4 receptor and blocks its activation by dopamine. This results in a decrease in the downstream signaling pathways that are regulated by this receptor, leading to a reduction in the physiological effects mediated by dopamine D4 receptor activation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly related to its ability to block the dopamine D4 receptor. This receptor is involved in regulating several physiological processes, including cognition, emotion, and behavior. Therefore, the compound has been shown to have potential applications in studying the role of this receptor in various physiological and pathological conditions.

Advantages and Limitations for Lab Experiments

N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-2-fluorobenzamide has several advantages for lab experiments. It has a high affinity for the dopamine D4 receptor, making it a valuable tool for studying the role of this receptor in various physiological and pathological conditions. Additionally, it is highly selective for the dopamine D4 receptor, which minimizes the potential for off-target effects. However, the compound also has some limitations. It has a relatively short half-life, which limits its use in long-term experiments. Additionally, its efficacy and potency may vary depending on the experimental conditions, which can complicate the interpretation of the results.

Future Directions

There are several future directions for N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-2-fluorobenzamide research. Some of the potential areas of investigation include:
1. Studying the role of the dopamine D4 receptor in various neurological and psychiatric disorders, such as schizophrenia, bipolar disorder, and attention deficit hyperactivity disorder.
2. Investigating the potential therapeutic applications of this compound in neurological and psychiatric disorders.
3. Developing new derivatives of this compound with improved efficacy, potency, and selectivity for the dopamine D4 receptor.
4. Studying the potential off-target effects of this compound on other receptors and physiological processes.
Conclusion:
This compound is a valuable tool for studying the role of the dopamine D4 receptor in various physiological and pathological conditions. Its high affinity and selectivity for the dopamine D4 receptor make it a valuable tool for scientific research. However, its short half-life and potential for variability in efficacy and potency under different experimental conditions should be taken into consideration. Future research should focus on investigating the potential therapeutic applications of this compound in neurological and psychiatric disorders and developing new derivatives with improved efficacy and selectivity.

Scientific Research Applications

N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-2-fluorobenzamide has been extensively studied for its potential applications in scientific research. It is mainly used as a selective antagonist of the dopamine D4 receptor, which is involved in regulating several physiological processes, including cognition, emotion, and behavior. The compound has been shown to have a high affinity for the dopamine D4 receptor, making it a valuable tool for studying the role of this receptor in various physiological and pathological conditions.

properties

IUPAC Name

N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClFN3O2/c1-2-19(26)25-11-9-24(10-12-25)18-8-7-14(21)13-17(18)23-20(27)15-5-3-4-6-16(15)22/h3-8,13H,2,9-12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZNLJTHBFXLCKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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